molecular formula C15H17O2P B4977145 propyl diphenylphosphinate

propyl diphenylphosphinate

Cat. No.: B4977145
M. Wt: 260.27 g/mol
InChI Key: KPOPYLQJRSZHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl diphenylphosphinate is an organophosphorus compound characterized by the presence of a propyl group attached to a diphenylphosphinate moiety. This compound is part of the broader class of phosphinates, which are known for their diverse applications in organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl diphenylphosphinate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphinic chloride with propanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of microwave-assisted reactions to enhance the reaction rate and yield. The use of ionic liquids as solvents and catalysts has also been explored to achieve a more environmentally friendly and efficient synthesis process .

Mechanism of Action

The mechanism by which propyl diphenylphosphinate exerts its effects involves the interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions often include the formation of stable complexes with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Diphenylphosphinic acid
  • Diphenylphosphine oxide
  • Alkyl diphenylphosphinates

Uniqueness

Propyl diphenylphosphinate is unique due to the presence of the propyl group, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

[phenyl(propoxy)phosphoryl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17O2P/c1-2-13-17-18(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOPYLQJRSZHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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